5-Chloro-2,4-dimethoxybenzoic acid

Description

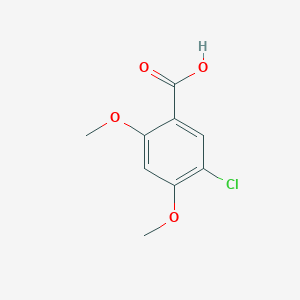

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,4-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMAOAQQUJFELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310784 | |

| Record name | 5-chloro-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23053-81-8 | |

| Record name | NSC231675 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Advanced Organic Transformations of 5 Chloro 2,4 Dimethoxybenzoic Acid

Esterification and Amidation Reactions

The carboxylic acid group of 5-chloro-2,4-dimethoxybenzoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating esters and amides, which are important functional groups in numerous biologically active molecules and materials.

Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. This process converts the carboxyl group (-COOH) into an ester group (-COOR).

Amidation , on the other hand, is the reaction of the carboxylic acid with an amine to form an amide. This reaction often requires the use of coupling reagents to activate the carboxylic acid. A general methodology for the amidation of carboxylic acids involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine. nih.gov This method allows for the transformation of various carboxylic acids, including aromatic ones, into their corresponding amides using primary and secondary amines at room temperature with good to excellent yields. nih.gov

Detailed research has demonstrated the successful synthesis of various amides from their corresponding carboxylic acids. The use of activating agents like chloro- and imido-phosphonium salts facilitates the formation of an acyloxy-phosphonium species, which then reacts with an amine to produce the final amide product. nih.gov

Functional Group Interconversions and Aromatic Substitutions

The structure of this compound allows for various functional group interconversions and aromatic substitution reactions, further expanding its synthetic utility.

The chlorine atom on the aromatic ring can potentially be replaced by other functional groups through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com However, the electron-donating nature of the methoxy (B1213986) groups can make direct SNAr reactions challenging. In some cases, the chloro group at specific positions on a ring can be replaced by S-nucleophiles and amines. researchgate.net

The methoxy groups can also be subject to cleavage to yield hydroxyl groups, which can then be further functionalized. Additionally, the aromatic ring itself can undergo further electrophilic aromatic substitution, although the directing effects of the existing substituents will govern the position of the new substituent.

Application as a Core Building Block in Multi-Step Syntheses

Due to its diverse reactivity, this compound serves as a crucial starting material or intermediate in the multi-step synthesis of more complex molecules. google.comchemicalbook.comnih.gov Its substituted benzene (B151609) ring provides a scaffold upon which additional functional groups and ring systems can be built.

For instance, it can be used as a key intermediate in the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry. google.com The combination of the carboxylic acid, chloro, and methoxy functionalities allows for sequential and regioselective reactions to construct intricate molecular frameworks. A patent describes a method for preparing 2-halo-4,5-dimethoxybenzoic acid, which can be used as an intermediate in the synthesis of various flavonoids, isoflavones, and other related compounds. google.com

The strategic manipulation of the functional groups on this compound enables chemists to access a wide array of target molecules with potential applications in pharmaceuticals and materials science.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 60032-95-3 | C9H9ClO4 |

| N-chlorophthalimide | 1459-70-7 | C8H4ClNO2 |

| Triphenylphosphine | 603-35-0 | C18H15P |

| 2-halo-4,5-dimethoxybenzoic acid | Not specified | Not specified |

Spectroscopic and Structural Elucidation of 5 Chloro 2,4 Dimethoxybenzoic Acid and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms within a molecule. In substituted benzoic acids, the chemical shifts (δ) of the aromatic protons are particularly informative. For benzoic acid itself, the aromatic protons typically appear in the range of 7.4 to 8.1 ppm. docbrown.info The electron-withdrawing nature of the carboxylic acid group deshields the ortho protons, causing them to resonate at a higher chemical shift compared to the meta and para protons. docbrown.info

In derivatives of 5-Chloro-2,4-dimethoxybenzoic acid, the substitution pattern significantly influences the chemical shifts of the remaining aromatic protons. The chloro and methoxy (B1213986) groups exert both inductive and resonance effects, leading to predictable shifts in the proton signals. For instance, in 3,5-dimethoxybenzoic acid, the two aromatic protons are equivalent and appear as a singlet, while the methoxy groups also produce a singlet. chemicalbook.com The specific chemical shifts for this compound would show distinct signals for the two non-equivalent aromatic protons, influenced by the adjacent chloro and methoxy substituents.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Selected Benzoic Acid Derivatives

| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | Methoxy | Carboxyl | Solvent |

| Benzoic Acid docbrown.info | 8.05 | 7.45 | 7.55 | 7.45 | 8.05 | - | 12.5 | CDCl₃ |

| 3,5-Dimethoxybenzoic Acid chemicalbook.com | 7.08 | - | 6.64 | - | 7.08 | 3.82 | 10.5 | DMSO-d₆ |

| 4-Methylbenzoic Acid rsc.org | 7.84 | 7.29 | - | 7.29 | 7.84 | - | 12.80 | DMSO-d₆ |

| 2-Chlorobenzoic Acid rsc.org | - | 7.31 | 7.40 | 7.50 | 8.09 | - | - | CDCl₃ |

¹³C NMR Spectroscopic Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, making it possible to distinguish between different carbon environments, including quaternary carbons. oregonstate.edu For benzoic acid, the carboxyl carbon appears significantly downfield, typically around 167-173 ppm, while the aromatic carbons resonate in the 128-134 ppm range. rsc.org

In this compound, the chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the electron-withdrawing chlorine atom and the electron-donating methoxy groups will experience noticeable shifts. For example, in 3,5-dimethoxybenzoic acid, the carbons bearing the methoxy groups are shifted downfield, while the other aromatic carbons are shifted upfield relative to benzene (B151609). rsc.org Similar effects would be observed for this compound, allowing for the assignment of each carbon signal.

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Selected Benzoic Acid Derivatives

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Methoxy | Carboxyl | Solvent |

| Benzoic Acid rsc.org | 130.2 | 128.5 | 129.4 | 133.7 | 129.4 | 128.5 | - | 167.3 | DMSO-d₆ |

| 3,5-Dimethoxybenzoic Acid rsc.org | 131.7 | 107.8 | 160.7 | 105.5 | 160.7 | 107.8 | 55.8, 55.4 | 167.1 | DMSO-d₆ |

| 4-Methylbenzoic Acid rsc.org | 128.5 | 129.8 | 129.5 | 143.5 | 129.5 | 129.8 | - | 167.8 | DMSO-d₆ |

| 2-Chlorobenzoic Acid rsc.org | 128.5 | 133.7 | 132.5 | 131.6 | 126.8 | 134.8 | - | 171.1 | CDCl₃ |

Solution-State NMR for Hydrogen Bonding Interactions

In solution, benzoic acid and its derivatives can form hydrogen-bonded dimers. acs.org This self-association can be studied using NMR spectroscopy by observing changes in chemical shifts with concentration. acs.org The chemical shift of the carboxylic acid proton is particularly sensitive to hydrogen bonding. In the monomeric form, this proton is more shielded and appears at a lower chemical shift compared to the dimeric form, where strong hydrogen bonds cause significant deshielding.

The formation of these dimers is influenced by the substituents on the benzene ring. acs.org Electron-donating groups can enhance the hydrogen-bonding strength, while bulky ortho substituents can sterically hinder dimer formation. acs.orgrsc.org For this compound, the electronic effects of the chloro and methoxy groups, as well as the solvent, will determine the equilibrium between the monomer and the dimer in solution. acs.org

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide further details on the functional groups and electronic structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups in a molecule by their characteristic vibrational frequencies. For benzoic acid, the most prominent features in the IR spectrum are the broad O-H stretching vibration of the carboxylic acid, typically found between 2500 and 3300 cm⁻¹, and the sharp, strong C=O stretching vibration of the carbonyl group, which appears around 1700-1680 cm⁻¹ for aryl carboxylic acids. docbrown.info The broadness of the O-H stretch is a result of hydrogen bonding. docbrown.info

In this compound, the positions of these bands will be influenced by the electronic effects of the chloro and methoxy substituents. The spectrum will also show characteristic C-O stretching vibrations for the methoxy groups and the carboxylic acid, as well as C-Cl stretching vibrations. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of vibrations that is unique to the molecule. docbrown.info

Interactive Data Table: Key FT-IR Vibrational Frequencies (cm⁻¹) for Benzoic Acid

| Functional Group | Vibration | Typical Range (cm⁻¹) | Observed for Benzoic Acid docbrown.info |

| Carboxylic Acid | O-H Stretch | 2500-3300 | ~3000 (broad) |

| Carboxylic Acid | C=O Stretch | 1760-1690 | ~1700 |

| Aromatic Ring | C=C Stretch | 1600-1450 | ~1600, 1450 |

| Carboxylic Acid | C-O Stretch | 1320-1210 | ~1300 |

| Carboxylic Acid | O-H Bend | 960-900 | ~930 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid exhibits characteristic absorption bands in the UV region arising from π → π* transitions of the benzene ring and the carbonyl group. The position and intensity of these bands are sensitive to the substituents on the aromatic ring.

For this compound, the chloro and methoxy groups, acting as auxochromes, will cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) and may also affect the molar absorptivity. The UV-Vis spectrum can be used to study the extent of conjugation in the molecule and can also be employed to investigate the formation of hydrogen-bonded dimers, as the electronic transitions can be affected by this association. mun.ca The absorption spectrum of chlorogenic acid, for instance, shows two main absorption bands, and similar features would be expected for substituted benzoic acids. researchgate.netpsu.eduresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound and its derivatives, mass spectrometry provides crucial information for confirming molecular weight and aiding in structural elucidation. The National Institute of Advanced Industrial Science and Technology (AIST) in Japan maintains a spectral database for organic compounds (SDBS) that includes mass spectral data for various molecules. aist.go.jp

For instance, the mass spectrum of 2,5-dimethoxybenzoic acid, a related compound, shows a prominent molecular ion peak, which is instrumental in confirming its molar mass. nih.gov The fragmentation pattern observed in the mass spectrum further provides insights into the compound's structure. nih.gov

Table 1: Mass Spectrometry Data for Selected Dimethoxybenzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Data Source |

| 2,4-Dimethoxybenzoic acid | 91-52-1 | (CH₃O)₂C₆H₃CO₂H | 182.17 | Sigma-Aldrich sigmaaldrich.com |

| 2,5-Dimethoxybenzoic acid | 2785-98-0 | C₉H₁₀O₄ | 182.17 | PubChem nih.gov |

| 2-Chloro-4,5-dimethoxybenzoic acid | 60032-95-3 | C₉H₉ClO₄ | 216.62 | ChemicalBook chemicalbook.com |

| 4-Chloro-2,5-dimethoxybenzoic acid | 42020-23-5 | C₉H₉ClO₄ | 216.62 | Sigma-Aldrich sigmaaldrich.com |

| 2-Chloro-3,4-dimethoxybenzoic acid | 52009-53-7 | (CH₃O)₂C₆H₂(Cl)CO₂H | 216.62 | Sigma-Aldrich sigmaaldrich.com |

| 2-Bromo-4,5-dimethoxybenzoic acid | 6286-46-0 | BrC₆H₂(OCH₃)₂CO₂H | 261.08 | Sigma-Aldrich sigmaaldrich.com |

| 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 | C₉H₁₁NO₄ | 197.19 | ChemicalBook chemicalbook.com |

X-ray Crystallography of Halogenated Dimethoxybenzoic Acids

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystal. The arrangement of atoms in a crystal lattice causes a beam of incident X-rays to diffract into many specific directions, providing a detailed structural map. youtube.com

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is a non-destructive analytical method that yields precise information about the internal lattice of crystalline substances. carleton.edu This includes unit cell dimensions, bond lengths, bond angles, and the arrangement of atoms. carleton.edu The technique is fundamental for new mineral identification and for the solution and refinement of crystal structures. carleton.edu The interaction between the incident X-rays and the crystal sample results in constructive interference when Bragg's Law (nλ=2d sinθ) is satisfied. carleton.edu

Modern SC-XRD instruments often utilize microfocus X-ray sources, which provide a very bright, point-focused beam, enhancing the quality of the diffraction data. youtube.com The synthesis of new molecules and the elucidation of their molecular and supramolecular structures through SC-XRD are of significant interest in chemical research. mdpi.com

Crystallographic Parameters and Space Group Determination

While specific crystallographic data for this compound is not detailed in the provided search results, the analysis of related compounds provides a framework for understanding what such an analysis would entail. For instance, the Cambridge Structural Database (CSD) contains crystallographic data for compounds like 2,4-dimethylbenzoic acid, including its CCDC number (686436). nih.gov

Table 2: Crystallographic Data for 2,4-Dimethylbenzoic Acid

| Parameter | Value |

| CCDC Number | 686436 |

| Associated Article DOI | 10.1107/S0108270108005799 |

| Crystal Structure Data DOI | 10.5517/ccr1935 |

| Data sourced from PubChem nih.gov |

Solid-State Conformations and Packing Arrangements

The solid-state conformation of a molecule and its packing arrangement within the crystal are determined through detailed analysis of the X-ray diffraction data. These features are influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces.

In the study of various boronic acid β-lactamase inhibitors, X-ray crystallography revealed how different substituents on the molecules influence their conformation and interaction within the protein's active site. nih.gov For example, the orientation of a heterocyclic substituent determined the conformation of a nearby loop in the protein structure. nih.gov Similarly, the crystal structure of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid was stabilized by various intermolecular contacts, with H···Cl and O···H interactions being the most significant. mdpi.com These examples highlight how SC-XRD can elucidate the subtle interplay of forces that govern the solid-state architecture of organic molecules.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure

No published studies utilizing Density Functional Theory to investigate the electronic structure of 5-Chloro-2,4-dimethoxybenzoic acid were found. Such studies would typically provide insights into the optimized geometry, total energy, and distribution of electron density within the molecule.

Frontier Molecular Orbital (FMO) Analysis

There is no available research on the Frontier Molecular Orbital (FMO) analysis of This compound . This type of analysis is crucial for understanding a molecule's reactivity, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculating the energy gap between them.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for This compound has not been generated in any available literature. An MEP map would visually represent the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Natural Bond Orbital (NBO) Analysis

No Natural Bond Orbital (NBO) analysis has been reported for This compound . NBO analysis provides a detailed understanding of charge distribution, orbital interactions, and the nature of chemical bonds within the molecule.

Computational Studies of Non-Covalent Interactions

Noncovalent Interaction (NCI) Index Analysis

There are no studies that have employed Noncovalent Interaction (NCI) Index analysis to examine This compound . This computational tool is used to visualize and characterize weak, non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are important in supramolecular chemistry and crystal packing.

Hirshfeld Surface Analysis and Fingerprint Plots

Despite the utility of this method, no published studies detailing the Hirshfeld surface analysis or corresponding fingerprint plots for this compound could be located. Such an analysis would require crystallographic information file (CIF) data from single-crystal X-ray diffraction, which is not available for this compound in open-access databases.

Predictive Modeling of Reactivity and Selectivity

Predictive modeling, often employing quantum chemical calculations, is used to forecast the reactivity and selectivity of molecules in chemical reactions. These models can determine sites susceptible to electrophilic or nucleophilic attack, predict the outcome of reactions, and guide synthetic strategies. Techniques such as the analysis of frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui functions are commonly used.

There are no specific predictive models for the reactivity or selectivity of this compound found in the surveyed literature. Developing such models would necessitate dedicated computational projects to calculate the relevant electronic structure properties and reaction pathways.

Computed Molecular Descriptors and Their Correlates

Molecular descriptors are numerical values that characterize the properties of a molecule. These can be derived from the chemical structure using computational methods and include constitutional, topological, geometric, and electronic descriptors. They are fundamental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies, which correlate molecular features with biological activity or physicochemical properties.

An in-depth examination of the supramolecular chemistry and crystal engineering of halogenated benzoic acids reveals a complex interplay of non-covalent interactions that govern their solid-state assembly. This article focuses on the specific case of this compound, extrapolating from established principles and detailed research findings on related halogenated systems to understand its potential structural behavior.

Supramolecular Chemistry and Crystal Engineering of Halogenated Benzoic Acids

The arrangement of molecules in the crystalline state is directed by a hierarchy of intermolecular interactions. In halogenated benzoic acids, this assembly is a result of the delicate balance between strong hydrogen bonds, directional halogen bonds, and weaker van der Waals forces, including π-π stacking.

Applications in Materials Science and Advanced Chemical Synthesis Non Biological Scope

Role in Polymer Chemistry and Material Modification

Currently, there is a lack of specific research data and published literature detailing the direct application or role of 5-Chloro-2,4-dimethoxybenzoic acid in polymer chemistry or for material modification purposes. While some commercial suppliers categorize it broadly under building blocks for polymers, no concrete examples or research findings are available to substantiate this.

Synthesis of Specialty Chemicals and Intermediates

This compound is commercially available as a chemical intermediate. However, detailed research findings or specific examples of its use in the synthesis of other specialty chemicals are not extensively documented in publicly accessible literature. Its structural isomer, 2-chloro-4,5-dimethoxybenzoic acid, is noted as an intermediate in the synthesis of compounds such as flavones. google.combiosynth.com Another related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, is recognized as a versatile intermediate for pharmaceuticals and agrochemicals. chemimpex.com

Research as a Reference Compound in Analytical Chemistry

There is no significant information available in scientific literature or from standards organizations to indicate that this compound is used as a reference compound or standard in analytical chemistry. While isotopically labeled versions of related compounds, such as 5-Chloro-2-methoxy-benzoic Acid-13C,d3, are available for use in analytical applications, similar data for the title compound is not found. lgcstandards.com

Q & A

Q. What are the common synthetic routes for 5-Chloro-2,4-dimethoxybenzoic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling reactions or functional group modifications. For example, derivatives of chlorinated benzoic acids (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) are synthesized via coupling with glycine benzyl ester followed by catalytic hydrogenation to yield metabolites . Key intermediates are characterized using:

Q. How do solubility properties influence experimental design for this compound?

Methodological Answer: Solubility varies significantly with solvent polarity. For instance:

| Solvent | Solubility (25°C) | Application |

|---|---|---|

| DMSO | >10 mM | Biological assays |

| Methanol | ~5 mM | Chromatography |

| Water | <1 mM | Aqueous reaction conditions |

| (Data adapted from ). | ||

| Best Practices: |

Q. What spectroscopic and chromatographic methods are recommended for purity assessment?

Methodological Answer:

- HPLC-PDA : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to detect impurities (<1% area) .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize under UV (Rf ~0.5) .

- Elemental Analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can synthesis yields be optimized when literature protocols show contradictions?

Methodological Answer: Conflicting yields often arise from variations in reaction conditions. For example:

| Parameter | Condition A | Condition B |

|---|---|---|

| Catalyst | Pd/C (H₂) | N,N-dimethylacetamide |

| Temperature | 25°C | 90°C |

| Yield | 65% | 72.6% |

| Optimization Strategies: |

- Screen acid scavengers (e.g., NaOH vs. Et₃N) to suppress side reactions.

- Use orthogonal protection (e.g., benzyl esters) for sensitive functional groups.

- Monitor reaction progress via in-situ IR or LC-MS to identify bottlenecks .

Q. How should discrepancies in receptor binding affinity data be analyzed?

Methodological Answer: Discrepancies (e.g., dopamine D2 vs. serotonin 5-HT3 receptor binding ) may stem from:

- Assay Conditions : Differences in pH, ionic strength, or co-solvents.

- Structural Analogues : Bioisosteric replacements (e.g., methoxy vs. ethoxy groups) altering steric effects .

Resolution Steps: - Perform competitive binding assays with standardized controls (e.g., haloperidol for D2).

- Use molecular docking to predict binding poses and identify critical residues.

- Validate via site-directed mutagenesis of receptor domains .

Q. What computational approaches predict the conformational stability of derivatives?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess torsional angles (e.g., methoxy group rotation barriers) .

- MD Simulations : Simulate in explicit solvent (e.g., water) for 100 ns to evaluate backbone flexibility.

- Comparative Analysis : Compare with X-ray/NMR data (e.g., BI-DNA-like conformers) to validate models .

Tables for Reference

Q. Table 1: Key Spectral Peaks for Structural Confirmation

| Technique | Key Peaks |

|---|---|

| ¹H NMR (CDCl₃) | δ 3.85 (s, OCH₃), δ 7.45 (d, aromatic H) |

| ¹³C NMR | δ 168.5 (COOH), δ 56.1 (OCH₃) |

| IR (KBr) | 1695 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) |

Q. Table 2: Reaction Optimization Variables

| Variable | Impact on Yield |

|---|---|

| Solvent Polarity | Higher polarity increases intermediate stability |

| Catalyst Loading | >5% Pd/C reduces reaction time by 30% |

| Temperature Gradient | Stepwise heating minimizes decomposition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.